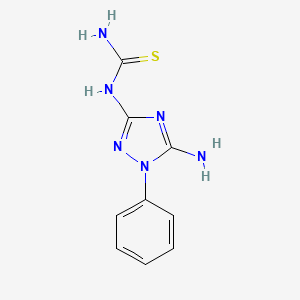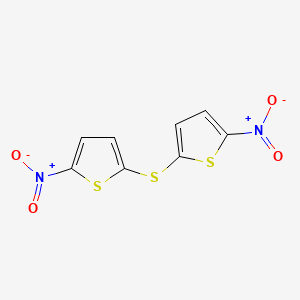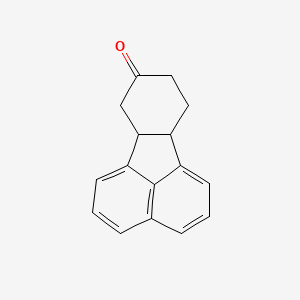
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one: is an organic compound with a complex polycyclic structure It belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons (PAHs)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted naphthalene derivative, under acidic or basic conditions.
Hydrogenation: The cyclized product is then subjected to hydrogenation to reduce specific double bonds and achieve the desired tetrahydro structure.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the ketone functional group at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated fluoranthenes.
Aplicaciones Científicas De Investigación
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic structure but lacking the tetrahydro and ketone functionalities.
Pyrene: Another PAH with a similar aromatic framework but different substitution patterns.
Anthracene: A simpler PAH with three fused benzene rings, used as a reference compound in various studies.
Uniqueness
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one is unique due to its specific tetrahydro structure and the presence of a ketone functional group. These features impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
79870-17-0 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one |
InChI |
InChI=1S/C16H14O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-6,12,15H,7-9H2 |
Clave InChI |
GAKHRVZODRGSLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC2C1C3=CC=CC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


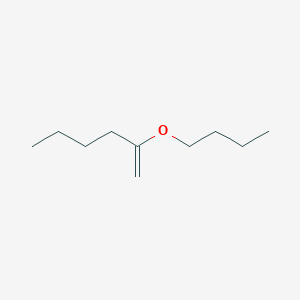
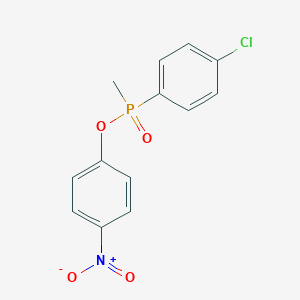
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)


![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
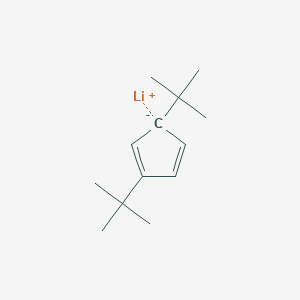
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
